

5-Acetyl-2-amino-4-hydroxybenzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Acetyl-2-amino-4-hydroxybenzoic acid
Cat. No.:	B040613

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

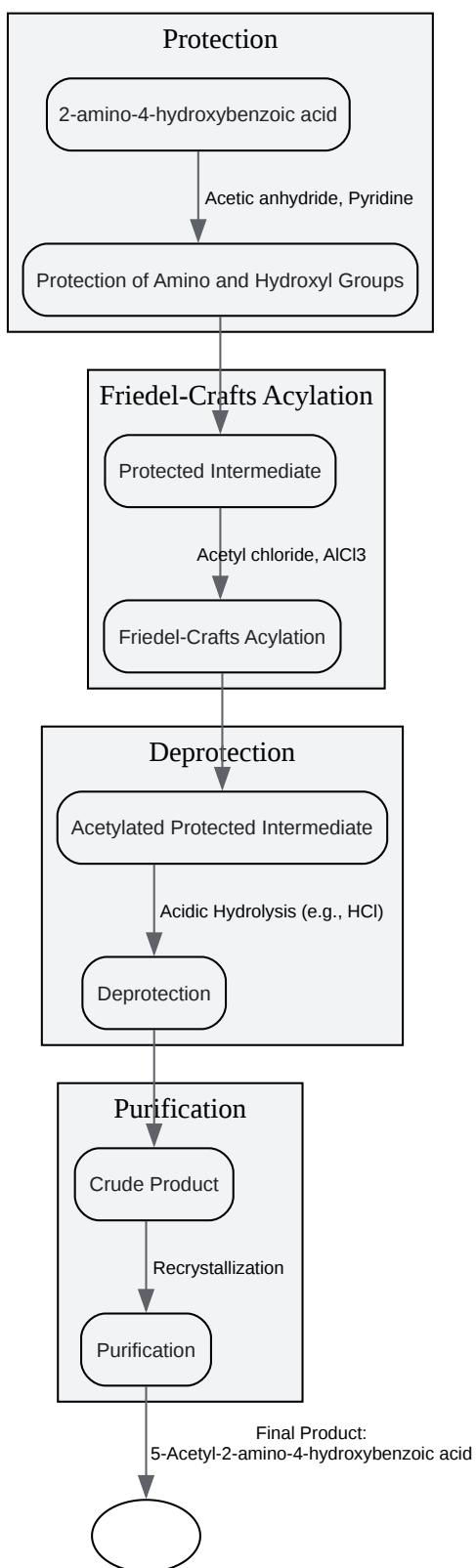
This technical guide provides a detailed overview of **5-Acetyl-2-amino-4-hydroxybenzoic acid**, a derivative of the versatile aminohydroxybenzoic acid scaffold. While specific research on this compound is not extensively documented, its structural similarity to known pharmacologically active agents, such as salicylic acid and aminobenzoic acid derivatives, suggests significant potential in medicinal chemistry. This document outlines the chemical structure, physicochemical properties, a plausible synthetic route, and predicted spectroscopic data for this compound. Furthermore, it explores potential biological activities, including anti-inflammatory and antimicrobial effects, and proposes the underlying signaling pathways that may be involved. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of **5-Acetyl-2-amino-4-hydroxybenzoic acid** for drug discovery and development.

Chemical Structure and Properties

5-Acetyl-2-amino-4-hydroxybenzoic acid, with the chemical formula $C_9H_9NO_4$, is a substituted aromatic carboxylic acid. The core structure is a benzoic acid molecule with an amino group at position 2, a hydroxyl group at position 4, and an acetyl group at position 5. The presence of these functional groups offers multiple sites for chemical modification, making it an interesting candidate for the development of new therapeutic agents.^{[1][2]} The

aminohydroxybenzoic acid scaffold is a known cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and even anticancer properties.[2]

Table 1: Physicochemical Properties of **5-Acetyl-2-amino-4-hydroxybenzoic acid**


Property	Value	Source
CAS Number	115651-29-1	[1]
Molecular Formula	C ₉ H ₉ NO ₄	[1]
Molecular Weight	195.17 g/mol	[1]
Predicted LogP	1.2	ChemAxon
Predicted pKa	Acidic: 2.8, Basic: 4.5	ChemAxon
Predicted Solubility	Moderately soluble in water	Inferred

Experimental Protocols

Proposed Synthesis of **5-Acetyl-2-amino-4-hydroxybenzoic Acid**

A plausible synthetic route for **5-Acetyl-2-amino-4-hydroxybenzoic acid** involves the Friedel-Crafts acylation of a protected derivative of 2-amino-4-hydroxybenzoic acid. The amino and hydroxyl groups need to be protected to prevent side reactions with the Lewis acid catalyst.

Experimental Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **5-Acetyl-2-amino-4-hydroxybenzoic acid**.

Detailed Methodology:

- Protection of Amino and Hydroxyl Groups:
 - To a solution of 2-amino-4-hydroxybenzoic acid in pyridine, add acetic anhydride dropwise at 0°C.
 - Allow the reaction mixture to warm to room temperature and stir for 12 hours.
 - Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
 - Wash the organic layer with dilute HCl, saturated NaHCO_3 solution, and brine.
 - Dry the organic layer over anhydrous Na_2SO_4 and concentrate under reduced pressure to obtain the protected intermediate (2-acetamido-4-acetoxybenzoic acid).
- Friedel-Crafts Acylation:
 - Dissolve the protected intermediate in a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane).
 - Cool the solution to 0°C and add anhydrous aluminum chloride (AlCl_3) portion-wise.
 - Add acetyl chloride dropwise to the reaction mixture.
 - Stir the reaction at room temperature for 24 hours.
 - Quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.
 - Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous Na_2SO_4 .
 - Concentrate the organic layer to yield the crude acetylated protected intermediate.
- Deprotection:
 - Reflux the crude product from the previous step in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

- Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
- The product, **5-Acetyl-2-amino-4-hydroxybenzoic acid**, will precipitate out of the solution.

• Purification:

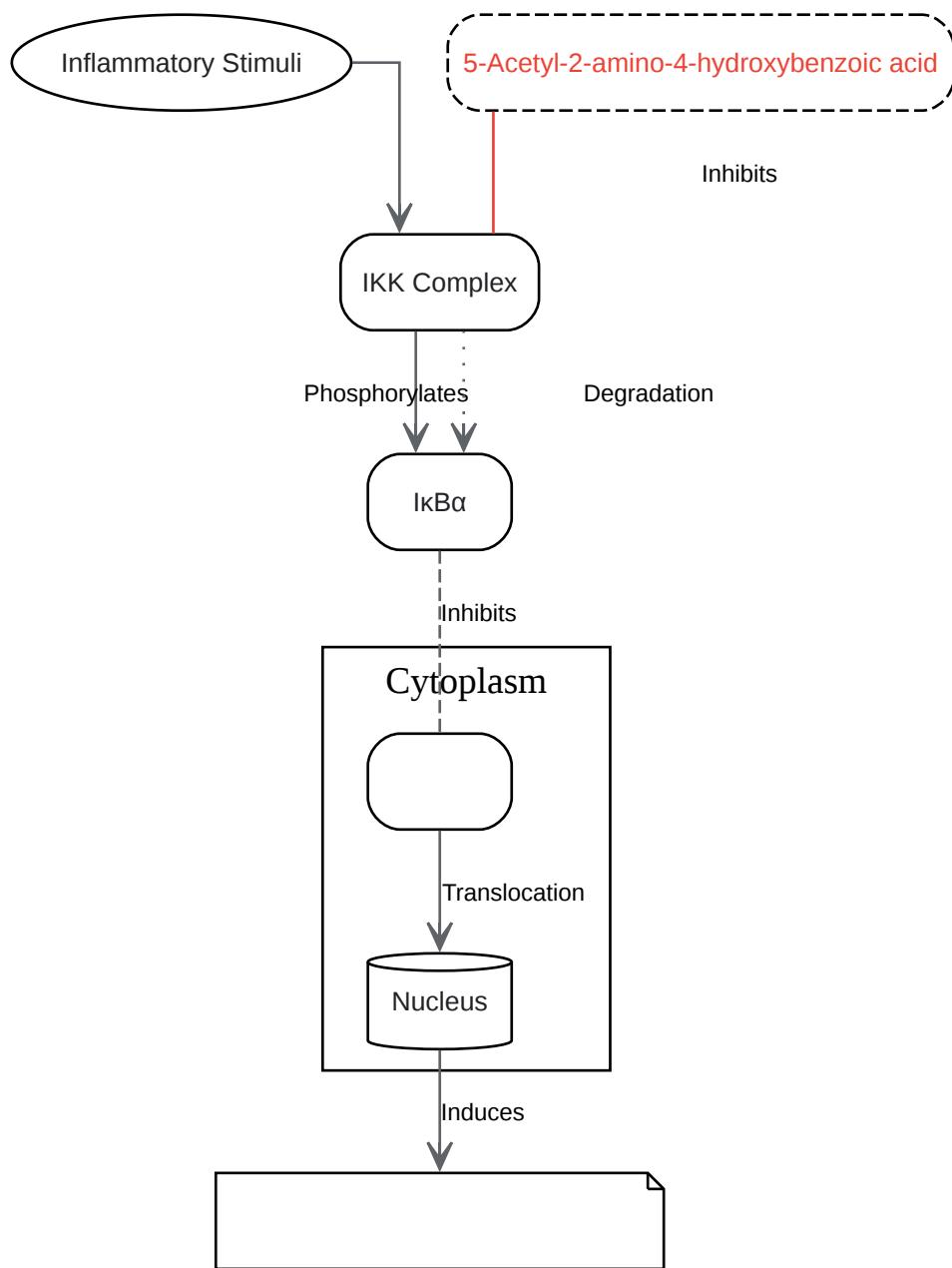
- Filter the precipitate and wash with cold water.
- Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure compound.

Spectroscopic Data (Predicted)

As experimental data for **5-Acetyl-2-amino-4-hydroxybenzoic acid** is not readily available, the following spectroscopic data are predicted based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data for **5-Acetyl-2-amino-4-hydroxybenzoic acid**

Spectroscopy	Predicted Peaks/Signals
¹ H NMR	δ 11.0-13.0 (s, 1H, -COOH), 7.8 (s, 1H, Ar-H), 6.2 (s, 1H, Ar-H), 5.0-6.0 (br s, 2H, -NH ₂), 3.9 (s, 1H, -OH), 2.5 (s, 3H, -COCH ₃)
¹³ C NMR	δ 205 (-COCH ₃), 170 (-COOH), 160 (C-OH), 150 (C-NH ₂), 135 (Ar-C), 115 (Ar-C), 110 (Ar-C), 105 (Ar-C), 25 (-CH ₃)
IR (cm ⁻¹)	3500-3300 (N-H stretch), 3300-2500 (O-H stretch, broad), 1680 (C=O stretch, acetyl), 1650 (C=O stretch, carboxylic acid), 1600, 1480 (C=C stretch, aromatic)
Mass Spec (m/z)	195 (M+), 178 (M-OH)+, 152 (M-COOH)+, 136 (M-COCH ₃)+

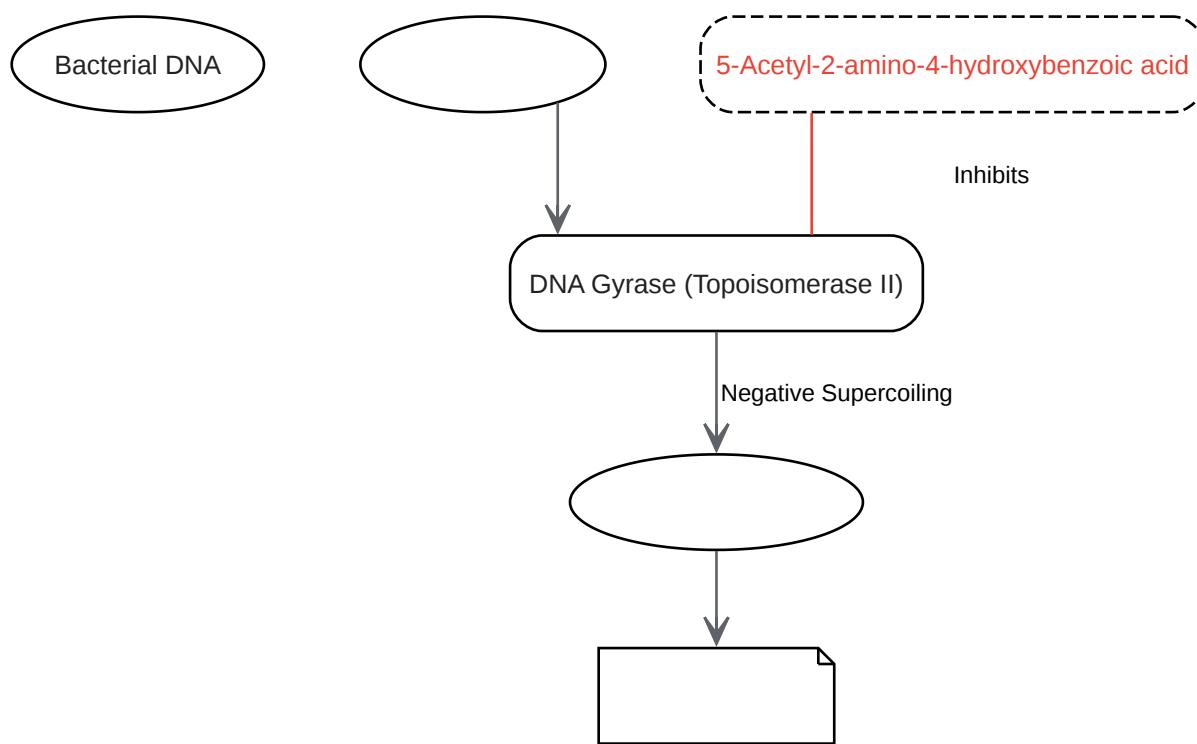

Potential Biological Activities and Signaling Pathways

Based on the known biological activities of structurally related compounds like salicylic acid and other aminobenzoic acid derivatives, **5-Acetyl-2-amino-4-hydroxybenzoic acid** is predicted to exhibit anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity via NF-κB Inhibition

Salicylic acid and its derivatives are well-known for their anti-inflammatory effects, which are partly mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.^{[3][4][5][6]} NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Proposed NF-κB Inhibition Pathway


[Click to download full resolution via product page](#)

Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Antimicrobial Activity via DNA Gyrase Inhibition

The aminobenzoic acid scaffold is present in some antimicrobial agents. A potential mechanism of action for **5-Acetyl-2-amino-4-hydroxybenzoic acid** could be the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. This mechanism is characteristic of quinolone antibiotics.[7][8][9][10][11]

Proposed DNA Gyrase Inhibition Pathway

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

Conclusion

5-Acetyl-2-amino-4-hydroxybenzoic acid represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. Its structural features suggest a predisposition for anti-inflammatory and antimicrobial activities. This technical guide provides a comprehensive starting point for researchers, outlining its chemical properties, a robust synthetic strategy, and predicted analytical data. The proposed mechanisms of action, centered on the inhibition of the NF- κ B and DNA gyrase pathways, offer a clear direction for future pharmacological evaluation. Further investigation into the synthesis, characterization, and biological screening of this compound is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Aminobenzoic acid [webbook.nist.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aspirin - Wikipedia [en.wikipedia.org]
- 5. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF- α dependent NF κ B activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [5-Acetyl-2-amino-4-hydroxybenzoic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b040613#5-acetyl-2-amino-4-hydroxybenzoic-acid-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com